Trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane is a complex organometallic compound characterized by its unique molecular structure and potential applications in organic electronics and materials science. This compound is notable for its incorporation of stannane groups and a tetrathiaheptacyclo framework, which contributes to its electronic properties.
This compound falls under the category of organometallic compounds and specifically within the subcategory of organotin compounds due to the presence of tin atoms in its structure. It is also classified as an organic semiconductor due to its potential applications in electronic devices.
The synthesis of trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane typically involves multi-step synthetic pathways that include:
Technical details regarding the specific reagents and conditions used for each step are often proprietary or detailed in patent applications .
The molecular structure of trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane is complex and features:
The molecular formula can be derived from its name but would require computational methods or software for precise visualization and analysis of its 3D structure.
The compound may participate in various chemical reactions typical for organometallic compounds:
Technical details on reaction conditions (solvents used, temperatures) are typically outlined in synthetic protocols found in patent documents .
The mechanism of action for trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane primarily relates to its use as an organic semiconductor:
Data on charge mobility and exciton dynamics would typically be obtained from experimental studies using techniques like time-resolved spectroscopy.
The physical properties of trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane include:
Chemical properties include:
Relevant data on these properties should be derived from experimental characterization studies.
Trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane has potential applications in several areas:
Further research into this compound could lead to advancements in material design and electronic device performance .
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1